molecular formula C25H30N2O3S B13429408 (2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid

(2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid

Cat. No.: B13429408
M. Wt: 438.6 g/mol
InChI Key: NQNGZVUKAFQWRI-GANQHPMASA-N
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Description

(2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid is a synthetic compound derived from estradiol, a form of estrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid typically involves the reaction of estradiol with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential effects on cellular processes and hormone regulation.

    Medicine: Explored for its potential therapeutic effects in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can affect various cellular pathways, including those involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound from which (2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid is derived.

    Estrone: Another estrogenic compound with similar biological activity.

    Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and specificity for estrogen receptors compared to other similar compounds.

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

N-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H30N2O3S/c1-16-3-7-19(8-4-16)31(29,30)27-26-24-12-11-23-22-9-5-17-15-18(28)6-10-20(17)21(22)13-14-25(23,24)2/h3-4,6-8,10,15,21-23,27-28H,5,9,11-14H2,1-2H3/b26-24-/t21-,22-,23+,25+/m1/s1

InChI Key

NQNGZVUKAFQWRI-GANQHPMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C

Origin of Product

United States

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